4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a difluoromethyl group, which is known for its significant impact on the physical properties of organic molecules
Preparation Methods
One common method for introducing the difluoromethyl group is through the use of difluoromethylation reagents, which can transfer the CF₂H group to various substrates . The formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur, is typically achieved through reactions with ClCF₂H or novel difluorocarbene reagents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole rings.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole rings.
Scientific Research Applications
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and sulfonyl-containing pyrazoles. What sets 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific properties such as enhanced metabolic stability and lipophilicity . Other similar compounds include trifluoromethylated pyrazoles and other fluorinated heterocycles .
Properties
Molecular Formula |
C13H18F2N6O3S |
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Molecular Weight |
376.38 g/mol |
IUPAC Name |
4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18F2N6O3S/c1-5-20-6-9(10(18-20)12(22)16-4)19-25(23,24)11-7(2)17-21(8(11)3)13(14)15/h6,13,19H,5H2,1-4H3,(H,16,22) |
InChI Key |
QITTXHGWCPGFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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